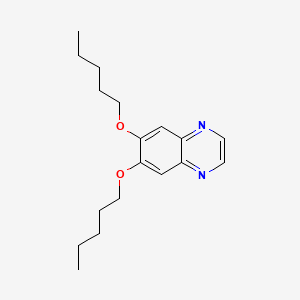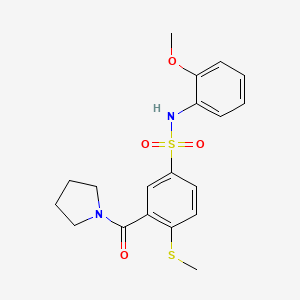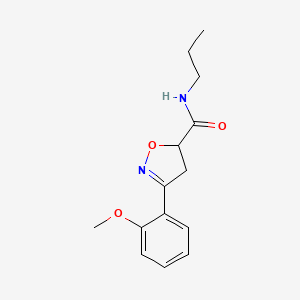![molecular formula C12H17N3O2 B4876470 1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone](/img/structure/B4876470.png)
1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone
説明
1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone, also known as DMPE, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMPE has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and biotechnology. This compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its antimicrobial properties, and it has been reported to inhibit the growth of various bacterial strains. This compound has also been studied for its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases.
作用機序
The mechanism of action of 1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone is not fully understood; however, studies have suggested that this compound exerts its effects by modulating various cellular pathways. This compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Additionally, this compound has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Additionally, this compound has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane. This compound has also been reported to exhibit antioxidant properties and to protect against oxidative stress-related diseases.
実験室実験の利点と制限
1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in good yields and purity using different methods. Additionally, this compound has been reported to exhibit potent anticancer and antimicrobial properties, making it a promising candidate for further studies. However, this compound also has some limitations for lab experiments, including its potential toxicity and limited solubility in water.
将来の方向性
1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone has several potential future directions for scientific research. This compound can be further studied for its potential applications in cancer therapy, antimicrobial therapy, and oxidative stress-related diseases. Additionally, this compound can be modified to improve its solubility and reduce its toxicity. This compound can also be used as a starting material for the synthesis of novel pyrimidine derivatives with improved properties.
Conclusion
In conclusion, this compound is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been reported to exhibit potent anticancer and antimicrobial properties and to protect against oxidative stress-related diseases. This compound has several advantages for lab experiments, including its ease of synthesis and potent properties. This compound also has some limitations, including its potential toxicity and limited solubility in water. This compound has several potential future directions for scientific research, including its further study for its potential applications in cancer therapy, antimicrobial therapy, and oxidative stress-related diseases.
特性
IUPAC Name |
1-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-11(10(3)16)9(2)14-12(13-8)15-4-6-17-7-5-15/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEPWQMTIODXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4876398.png)
![5-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4876404.png)
![2-bromo-N-(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4876411.png)
![5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4876413.png)

![N-(2-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876427.png)
![1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4876433.png)
![6-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4876438.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4876460.png)
![methyl 3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4876462.png)

![3-({[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4876468.png)
